molecular formula C11H14BrNO4S B13681233 Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate

Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate

Cat. No.: B13681233
M. Wt: 336.20 g/mol
InChI Key: LNLICRNGWNPGLT-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in various fields of scientific research. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, features a bromine atom and a Boc-protected amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting bromo compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is primarily related to its role as an intermediate in organic synthesis. The bromine atom and Boc-protected amino group allow for selective reactions, enabling the synthesis of a wide range of derivatives . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is unique due to the presence of both a bromine atom and a Boc-protected amino group on the thiophene ring. This combination allows for versatile synthetic applications, making it a valuable intermediate in the synthesis of various biologically active and functional materials .

Properties

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.20 g/mol

IUPAC Name

methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-7(9(14)16-4)6(12)5-18-8/h5H,1-4H3,(H,13,15)

InChI Key

LNLICRNGWNPGLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CS1)Br)C(=O)OC

Origin of Product

United States

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